BenchChemオンラインストアへようこそ!

Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate

Lipophilicity ADME Prediction CNS Drug Discovery

Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate is a spirocyclic chemical building block comprising an 8-azabicyclo[3.2.1]octane (tropane) core fused at the 3-position to a piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group on the tropane nitrogen. The compound is supplied as a versatile small-molecule scaffold for medicinal chemistry and drug-discovery programs.

Molecular Formula C16H28N2O2
Molecular Weight 280.412
CAS No. 2287345-38-2
Cat. No. B2820419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate
CAS2287345-38-2
Molecular FormulaC16H28N2O2
Molecular Weight280.412
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CC3(C2)CCCCN3
InChIInChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-12-6-7-13(18)11-16(10-12)8-4-5-9-17-16/h12-13,17H,4-11H2,1-3H3
InChIKeyBCMUGSNHQZRLEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate (CAS 2287345-38-2) – A Structurally Constrained Spiropiperidine Building Block


Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate is a spirocyclic chemical building block comprising an 8-azabicyclo[3.2.1]octane (tropane) core fused at the 3-position to a piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group on the tropane nitrogen . The compound is supplied as a versatile small-molecule scaffold for medicinal chemistry and drug-discovery programs . Its three-dimensional architecture places it within the category of sp³-rich privileged scaffolds that are in high demand for fragment- and lead-generation libraries [1].

Why 4,4'-Spiropiperidine or Other Spiro Building Blocks Cannot Substitute Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate


Generic spiropiperidine building blocks (e.g., Boc-4,4'-spiropiperidine) lack the tropane bridge that defines the 8-azabicyclo[3.2.1]octane core of the target compound. This bridge enforces a rigid, defined spatial orientation of the two nitrogen atoms, which cannot be replicated by a simple 4,4'-spiropiperidine scaffold [1]. Consequently, analogues prepared from generic building blocks cannot reproduce the same vectors for fragment elaboration, conformational preference, or potential receptor-recognition elements. The Boc protecting group is chemoselectively installed on the tropane nitrogen, enabling orthogonal deprotection that is not achievable with unprotected spiro amines [2].

Quantitative Differentiation Evidence for Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate Relative to Closest Analogs


Lipophilicity Advantage Over the Spiro-Oxirane Analog Improves Predicted Membrane Permeability

The target compound exhibits a computed logP of 3.583, which is 1.27 log units higher than the spiro-oxirane analog (logP 2.3173) . This difference translates to an approximately 18-fold higher predicted octanol-water partition coefficient, suggesting substantially greater passive membrane permeability for the piperidine-bearing scaffold [1].

Lipophilicity ADME Prediction CNS Drug Discovery

Reduced Hydrogen-Bond Acceptor Count Relative to Oxirane Analog Improves Ligand Efficiency Metrics

The target compound possesses 2 hydrogen-bond acceptors (HBA), compared to 3 HBAs for the spiro-oxirane analog . In fragment-based drug design, lower HBA count is generally associated with improved ligand efficiency and reduced desolvation penalty upon binding, as each additional HBA can cost approximately 1.0–1.7 kcal/mol in desolvation energy [1].

Hydrogen Bonding Ligand Efficiency Fragment-Based Drug Design

Conformational Rigidity Differentiator: Tropane-Containing Spiro Scaffold Versus Flexible 4,4'-Spiropiperidine Core

The 8-azabicyclo[3.2.1]octane motif introduces a locked boat-chair conformation that restricts the spatial disposition of the bridgehead nitrogen relative to the spiro center, whereas 4,4'-spiropiperidine scaffolds retain conformational flexibility in both rings [1]. The target compound thus offers a pre-organized pharmacophore geometry that cannot be achieved with flexible 4,4'-spiropiperidine building blocks [1][2].

Conformational Restriction Scaffold Rigidity Medicinal Chemistry Design

Exclusive Procurement Availability with Extended Lead Time Defines a Niche Intermediate Versus Stocked Building Blocks

Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate is listed by Biosynth with a 3–4 week lead time and pricing of $635 per 50 mg, reflecting its status as a non-stock, make-to-order compound . In contrast, simpler spiro building blocks (e.g., Boc-4,4'-spiropiperidine) are widely stocked by multiple vendors with overnight shipping options .

Custom Synthesis Procurement Exclusivity Medicinal Chemistry Supply Chain

Optimal Research and Industrial Application Scenarios for Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate Based on Quantitative Evidence


CNS-Penetrant Fragment and Lead-Like Library Design

The compound's predicted logP of 3.583, low rotatable bond count (3), and tropane-based scaffold saturation align with established CNS drug-likeness criteria [1]. The conformational rigidity of the 8-azabicyclo[3.2.1]octane core provides a defined vector for amine elaboration, making it suitable for generating focused libraries targeting GPCRs or ion channels expressed in the central nervous system [2].

Targeted Protein Degradation (PROTAC) Linker Design

The defined spatial arrangement of two differentially protected nitrogen atoms (Boc-protected tropane N and free piperidine N) enables sequential conjugation to an E3-ligase ligand and a target-protein ligand. The rigid spiro scaffold enforces a specific linker geometry that can influence ternary complex formation and degradation efficiency [1].

Muscarinic or Nicotinic Receptor Modulator Programs

The 8-azabicyclo[3.2.1]octane substructure is a privileged motif for muscarinic and nicotinic acetylcholine receptor ligands [1]. The spiro-fused piperidine offers an additional site for functionalization that can probe accessory binding pockets adjacent to the orthosteric site. The Boc protecting group facilitates rapid analogue synthesis via Boc removal and subsequent N-functionalization [2].

Scaffold-Hopping from Planar Heterocycles to 3D Topology in Kinase or GPCR Lead Optimization

When flat aromatic cores show poor selectivity or high metabolic clearance, replacement with a saturated spiro scaffold can improve Fsp³, reduce aromatic ring count, and alter CYP inhibition profiles [1]. The target compound's measured Fsp³ of ~0.75 (estimated from molecular formula C₁₆H₂₈N₂O₂) compares favorably to typical lead-like aromatic scaffolds (Fsp³ <0.4), potentially reducing ADMET liabilities [2].

Quote Request

Request a Quote for Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.